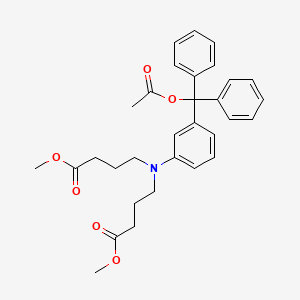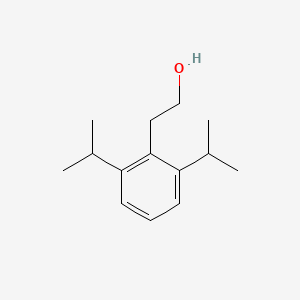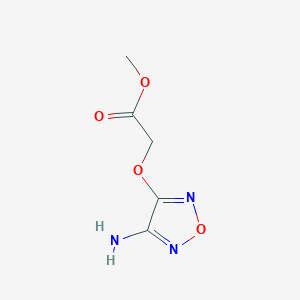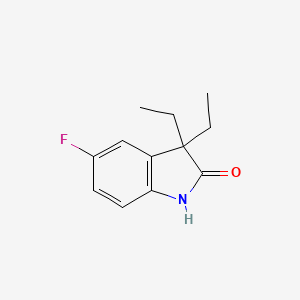
3,12-Dioxa-6,9-dithiatetradecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,12-Dioxa-6,9-dithiatetradecane is an organic compound with the molecular formula C10H22O2S2 It is a member of the dithiaether family, characterized by the presence of sulfur atoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,12-Dioxa-6,9-dithiatetradecane typically involves the reaction of appropriate diols and dithiols under controlled conditions. One common method involves the use of 2-methyl-4,5-dimethoxyphenylboronic acid and 2,8-dibromoBODIPY as starting materials . The reaction is carried out under a nitrogen atmosphere to prevent oxidation, and the product is purified using column chromatography with silica gel or alumina as the stationary phase .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3,12-Dioxa-6,9-dithiatetradecane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of sulfur atoms, which can participate in redox processes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and bromine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of disulfide bonds, resulting in cyclic disulfides .
Scientific Research Applications
3,12-Dioxa-6,9-dithiatetradecane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,12-Dioxa-6,9-dithiatetradecane involves its ability to undergo redox reactions, particularly the formation and cleavage of disulfide bonds. These reactions are crucial in various biological processes, including protein folding and cellular regulation . The compound can interact with molecular targets such as thiol groups in proteins, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
3,6-Dioxa-1,8-octanedithiol: Another dithiaether with similar redox properties.
Dithiothreitol (DTT): A well-known reducing agent used in biochemistry.
Uniqueness
3,12-Dioxa-6,9-dithiatetradecane is unique due to its specific molecular structure, which allows for the formation of stable cyclic disulfides. This property distinguishes it from other similar compounds and makes it valuable in various applications, particularly in the study of redox processes and protein chemistry .
Properties
CAS No. |
14440-87-0 |
|---|---|
Molecular Formula |
C10H22O2S2 |
Molecular Weight |
238.4 g/mol |
IUPAC Name |
1-ethoxy-2-[2-(2-ethoxyethylsulfanyl)ethylsulfanyl]ethane |
InChI |
InChI=1S/C10H22O2S2/c1-3-11-5-7-13-9-10-14-8-6-12-4-2/h3-10H2,1-2H3 |
InChI Key |
ACCZOZLPVQHRMY-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCSCCSCCOCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Pyrimido[5,4-c]pyridazine](/img/structure/B15244889.png)

![Acetamide, N-[1-(4-methylphenyl)ethenyl]-](/img/structure/B15244920.png)



![3-(Methyl(6-(2-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)pyridin-2-yl)amino)propanenitrile 2,2,2-trifluoroacetate](/img/structure/B15244930.png)
![5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-9-one](/img/structure/B15244936.png)

![(R)-2-(Piperidin-4-YL)tetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one](/img/structure/B15244956.png)

